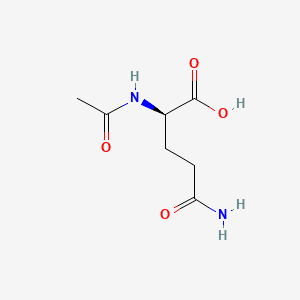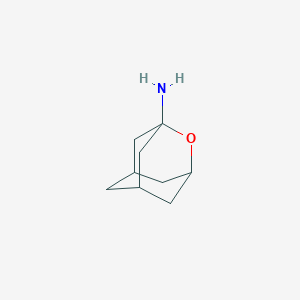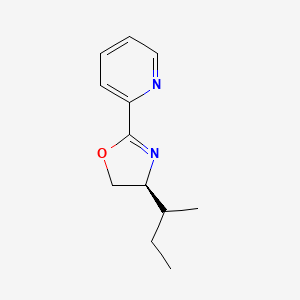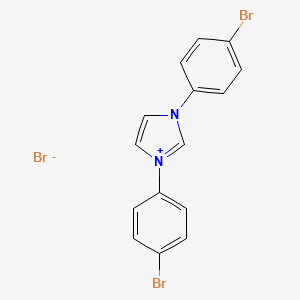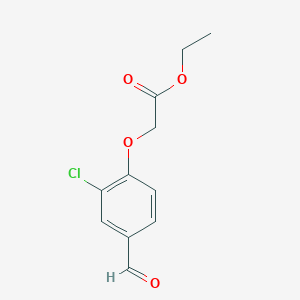![molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
4-Methoxythieno[3,2-d]pyrimidine
Vue d'ensemble
Description
OSM-S-172 est un composé appartenant à la série des aminothiénopyrimidines, qui a montré un potentiel significatif dans divers domaines de la recherche scientifique. Ce composé fait partie du projet Open Source Malaria, qui vise à développer de nouveaux traitements contre le paludisme en s’appuyant sur des méthodologies de recherche en open source .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de OSM-S-172 implique la construction de l’échafaudage thiénopyrimidique. Le processus commence généralement par la thiénopyrimidone chlorée, qui subit une lithiation et une halogénation pour introduire la fonctionnalité souhaitée tout en maintenant des rendements exploitables. Une amine est ensuite introduite en position 4 à l’aide d’une solution d’hydroxyde d’ammonium dans un tube scellé à 120 °C .
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de OSM-S-172 ne soient pas bien documentées, l’approche générale implique des voies de synthèse évolutives qui garantissent un rendement élevé et une pureté élevée. L’utilisation de techniques de synthèse et de purification automatisées peut améliorer l’efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions : OSM-S-172 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir OSM-S-172 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que la substitution peut entraîner divers dérivés substitués .
4. Applications de la recherche scientifique
OSM-S-172 a une large gamme d’applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimalariennes.
Médecine : OSM-S-172 est exploré pour son potentiel thérapeutique dans le traitement du paludisme et d’autres maladies.
Applications De Recherche Scientifique
OSM-S-172 has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimalarial properties.
Medicine: OSM-S-172 is explored for its therapeutic potential in treating malaria and other diseases.
Mécanisme D'action
Le mécanisme d’action de OSM-S-172 implique son interaction avec des cibles moléculaires spécifiques. Dans le cas du paludisme, le composé cible l’asparaginyl-tRNA synthétase de Plasmodium falciparum, inhibant la traduction des protéines et activant la réponse de famine en acides aminés. Cette inhibition se produit par la production enzymatique d’un adduit Asn-OSM-S-172, qui perturbe la machinerie de synthèse des protéines du parasite .
Composés similaires :
OSM-S-106 : Un autre composé aminothiénopyrimidine avec des propriétés antimalariennes similaires.
TCMDC-135294 : Un composé structurellement apparenté avec des activités biologiques comparables.
Unicité : OSM-S-172 se démarque par son interaction spécifique avec l’asparaginyl-tRNA synthétase de Plasmodium falciparum, ce qui en fait un agent antimalarien puissant. Sa structure chimique unique et son mécanisme d’action le différencient d’autres composés similaires, offrant un avantage distinct dans le traitement du paludisme .
Comparaison Avec Des Composés Similaires
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound with comparable biological activities.
Uniqueness: OSM-S-172 stands out due to its specific interaction with Plasmodium falciparum asparaginyl-tRNA synthetase, making it a potent antimalarial agent. Its unique chemical structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in malaria treatment .
Propriétés
IUPAC Name |
4-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUAOWCMDNAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


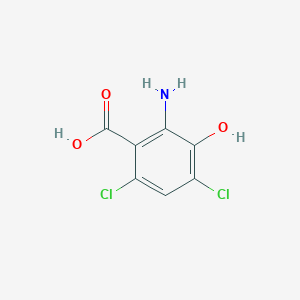
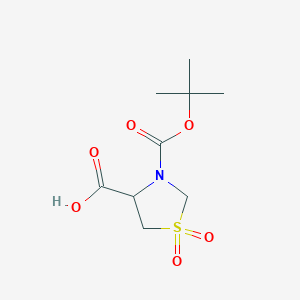
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)

![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
